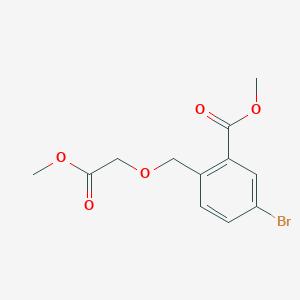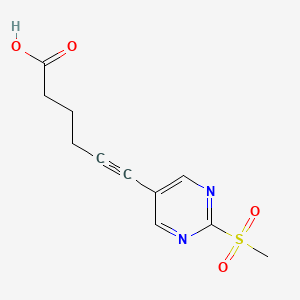
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid is a heterobifunctional crosslinker containing a methylsulfonylpyridine moiety. It exhibits exquisite chemoselectivity for cysteine and carboxylic acid groups . This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising candidate for bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-chloropyrimidine and methylsulfonyl chloride.
Introduction of the Hex-5-ynoic Acid Moiety: The hex-5-ynoic acid moiety is introduced via a coupling reaction, often using reagents like palladium catalysts and copper iodide under inert conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonyl group.
Click Chemistry: The alkyne group in the hex-5-ynoic acid moiety makes it suitable for click chemistry reactions, particularly with azides to form triazoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Iodide: Facilitates alkyne-azide cycloaddition.
Inert Atmosphere: Often required to prevent oxidation during sensitive reactions.
Major Products
Triazoles: Formed through click chemistry.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid involves its ability to form stable conjugates with cysteine residues in proteins. This is facilitated by the high chemoselectivity of the methylsulfonylpyridine moiety for thiol groups. The resulting conjugates are stable in various biological environments, making them useful for a range of applications .
Comparison with Similar Compounds
Similar Compounds
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester: Another heterobifunctional crosslinker with similar properties but includes an NHS ester group for enhanced reactivity with amines.
5-Hexynoic acid, 6-[2-(methylsulfonyl)-5-pyrimidinyl]-: A closely related compound with slight variations in the functional groups.
Uniqueness
This compound stands out due to its superior stability and chemoselectivity, making it particularly valuable for applications requiring long-term stability in biological systems .
Properties
IUPAC Name |
6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABBLJRZNHNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
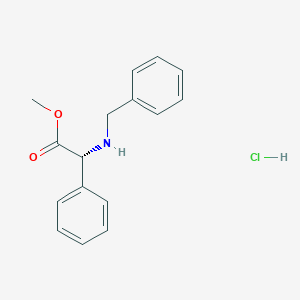
![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)
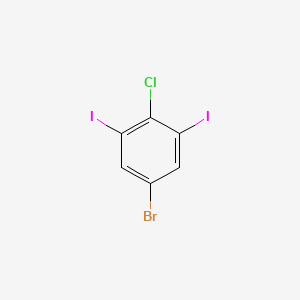
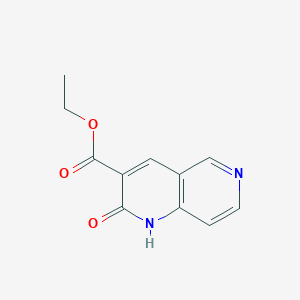
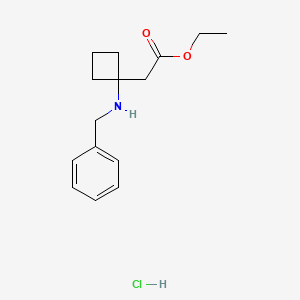
![1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one](/img/structure/B8146992.png)
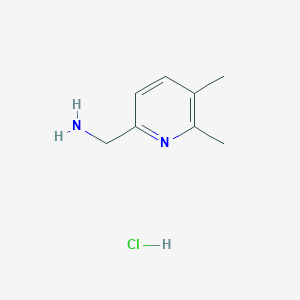
![5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8147010.png)
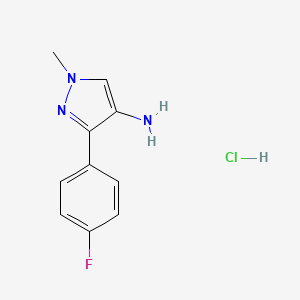
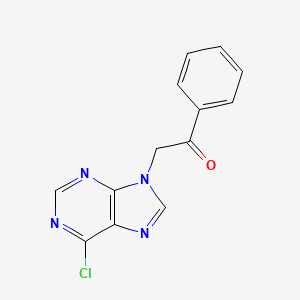
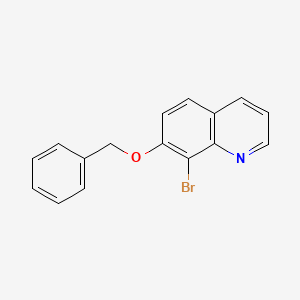
![tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B8147027.png)

